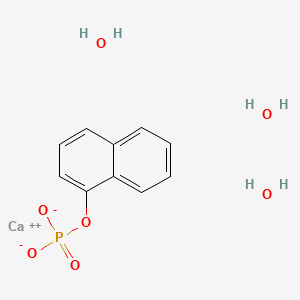
Calcium naphthalen-1-yl phosphate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium naphthalen-1-yl phosphate trihydrate is a chemical compound with the molecular formula C20H16CaO8P2·3H2O. It is also known as 1-naphthyl phosphate calcium salt trihydrate. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium naphthalen-1-yl phosphate trihydrate typically involves the reaction of naphthalen-1-yl phosphate with calcium ions in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The process involves the following steps:
- Dissolution of naphthalen-1-yl phosphate in water.
- Addition of a calcium salt, such as calcium chloride, to the solution.
- Stirring the mixture at room temperature to allow the reaction to proceed.
- Isolation of the product by filtration and drying to obtain the trihydrate form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Calcium naphthalen-1-yl phosphate trihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of naphthalen-1-yl phosphate and calcium ions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Complexation: The calcium ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Complexation: Ligands such as EDTA or other chelating agents.
Major Products Formed
Hydrolysis: Naphthalen-1-yl phosphate and calcium ions.
Substitution Reactions: Derivatives of naphthalen-1-yl phosphate with different functional groups.
Complexation: Calcium-ligand complexes.
Scientific Research Applications
Calcium naphthalen-1-yl phosphate trihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving phosphate metabolism.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium naphthalen-1-yl phosphate trihydrate involves its interaction with biological molecules and ions. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. The calcium ion can also play a role in signaling and structural functions within cells.
Comparison with Similar Compounds
Similar Compounds
Calcium phosphate: A common compound with similar calcium and phosphate components but lacks the naphthalen-1-yl group.
Naphthalen-1-yl phosphate: Similar phosphate group but without the calcium ion.
Calcium naphthalen-2-yl phosphate trihydrate: Similar structure but with the phosphate group attached to the 2-position of the naphthalene ring.
Uniqueness
Calcium naphthalen-1-yl phosphate trihydrate is unique due to the presence of both calcium and naphthalen-1-yl phosphate in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
calcium;naphthalen-1-yl phosphate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Ca.3H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h1-7H,(H2,11,12,13);;3*1H2/q;+2;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPLNLBXXLFDL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.O.O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13CaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol](/img/structure/B579597.png)
![(1S)-1-[(2S,3S,4R)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]-2-trityloxyethanol](/img/structure/B579598.png)
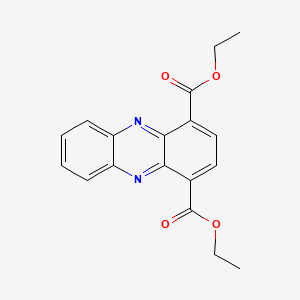

![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)
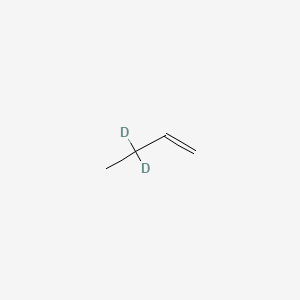

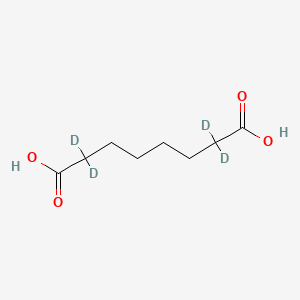
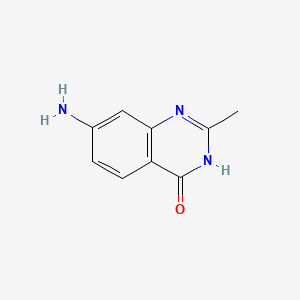
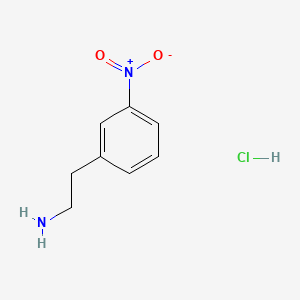
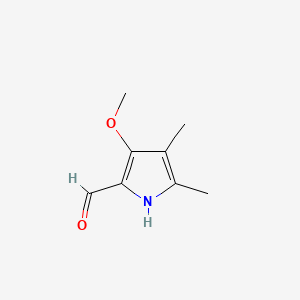


![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
